4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole
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Overview
Description
4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that features both an oxazole and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with a pyrimidine derivative, followed by cyclization with an appropriate reagent to form the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the pyrimidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzyl or pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxazole N-oxides, while substitution reactions can introduce various functional groups onto the benzyl or pyrimidine rings .
Scientific Research Applications
4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-2-(pyrimidin-2-yl)-oxazole: Lacks the dihydro component, which may affect its reactivity and biological activity.
2-(Pyrimidin-2-yl)-4,5-dihydrooxazole: Lacks the benzyl group, which can influence its chemical properties and applications.
4-Benzyl-oxazole: Does not contain the pyrimidine ring, leading to different chemical and biological properties.
Uniqueness
4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is unique due to the combination of the benzyl, pyrimidine, and oxazole rings. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H13N3O |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
4-benzyl-2-pyrimidin-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C14H13N3O/c1-2-5-11(6-3-1)9-12-10-18-14(17-12)13-15-7-4-8-16-13/h1-8,12H,9-10H2 |
InChI Key |
OJNKWODUMDTGIR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(O1)C2=NC=CC=N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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